2,6-Difluoro-3-methoxyphenylboronic acid
Overview
Description
2,6-Difluoro-3-methoxyphenylboronic acid is a boronic acid derivative characterized by the presence of fluorine atoms and a methoxy group on the phenyl ring. While the provided papers do not directly discuss this compound, they provide insights into the behavior of similar boronic acid compounds, which can be used to infer some properties of 2,6-difluoro-3-methoxyphenylboronic acid. For instance, the presence of fluorine atoms is known to influence the reactivity and stability of the boronic acid moiety due to their electronegativity and ability to form hydrogen bonds .
Synthesis Analysis
The synthesis of boronic acid derivatives typically involves the use of organoboronic compounds or borylation reactions. Although the papers provided do not detail the synthesis of 2,6-difluoro-3-methoxyphenylboronic acid, they do mention the synthesis of other substituted phenylboronic acids. For example, 2,4-bis(trifluoromethyl)phenylboronic acid is synthesized and used as a catalyst in dehydrative amidation reactions . Similarly, 2,6-diformylphenylboronic acid is synthesized and characterized, suggesting that similar synthetic routes could be adapted for the synthesis of 2,6-difluoro-3-methoxyphenylboronic acid .
Molecular Structure Analysis
The molecular structure of boronic acids is influenced by their substituents. The papers discuss the crystal structures of various boronic acid derivatives, which often form hydrogen-bonded dimers with specific conformations . For example, the crystal structure of difluoro[2-(4-methoxyphenyl)-3-oxo-3-phenylpropanalato]boron(III) shows that boron is tetrahedrally coordinated to two fluorine atoms and two oxygen atoms . This information can be extrapolated to suggest that 2,6-difluoro-3-methoxyphenylboronic acid may also exhibit a tetrahedral geometry around the boron atom.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo various chemical reactions, particularly in the formation of boronate esters and in Suzuki coupling reactions. The provided papers do not discuss the reactivity of 2,6-difluoro-3-methoxyphenylboronic acid specifically, but they do mention the reactivity of related compounds. For instance, 2,6-diformylphenylboronic acid reacts with secondary mono- and diamines to form benzoxaboroles . This suggests that 2,6-difluoro-3-methoxyphenylboronic acid may also participate in similar reactions, potentially leading to the formation of heterocyclic boron-containing compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are greatly affected by their substituents. The papers indicate that trifluoromethylphenylboronic acids exhibit high resistance to protodeboronation and that the introduction of the CF3 group can increase the acidity of the compound . Although the papers do not provide specific data on 2,6-difluoro-3-methoxyphenylboronic acid, it can be inferred that the presence of electronegative fluorine atoms and the electron-donating methoxy group would impact its acidity and stability. Additionally, the solubility, melting point, and boiling point of the compound would be influenced by these substituents and the overall molecular structure.
Scientific Research Applications
1. Crystal Engineering and Monomeric Structures
2,6-Difluoro-3-methoxyphenylboronic acid has been investigated for its potential in crystal engineering, particularly in achieving monomeric structures. A study by (Cyrański et al., 2012) explored the structures of various ortho-alkoxyphenylboronic acids, including 2,6-dimethoxyphenylboronic acid. They aimed to design a novel boronic acid with a monomeric structure, a previously unavailable building block for crystal engineering. Their findings revealed that while monosubstituted systems typically form dimers, disubstituted species like 2,6-dimethoxyphenylboronic acid exhibit a wider variety of interactions and can achieve monomeric structures.
2. Supramolecular Assemblies
The compound's role in the formation of supramolecular assemblies has been explored. Research by (Pedireddi & Seethalekshmi, 2004) demonstrated how phenylboronic and 4-methoxyphenylboronic acids form supramolecular assemblies due to the formation of O–H⋯N hydrogen bonds, a key interaction in the assembly process.
3. Fluorescence Quenching Studies
Studies on fluorescence quenching have included derivatives of 2,6-difluoro-3-methoxyphenylboronic acid. (Geethanjali, Nagaraja, & Melavanki, 2015) investigated the fluorescence quenching of compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid. Their research contributes to understanding the quenching mechanisms in these systems, which is crucial for applications in fluorescence-based sensors and imaging technologies.
4. Advanced Organic Synthesis
The compound is also important in advanced organic synthesis. (Cheng et al., 2006) described the synthesis of C2-symmetric 9,9′-spirobifluorenes using 2-methoxyphenylboronic acid, showcasing its utility in creating complex organic structures.
5. Investigation of Molecular Structures and Properties
The study of molecular structures and properties of compounds involving 2-methoxyphenylboronic acid has been a subject of interest. (Oda et al., 2012) conducted a study on the synthesis of 2-(2-methoxyphenyl)-1-azaazulene, providing insights into intramolecular hydrogen bonding and absorption/emission behaviors, which are key in fields like material science and photophysics.
6. Enhancing Phosphor Activity
Research has been conducted on enhancing the phosphor activity in compounds related to 2,6-difluoro-3-methoxyphenylboronic acid. (Huang et al., 2018) explored how introducing an sp3 oxygen-bridged methoxylphenyl group to difluoroboron dibenzoylmethane significantly increased its triplet quantum yield. This advancement is vital for applications in organic light-emitting diodes (OLEDs) and other photonic devices.
Safety And Hazards
properties
IUPAC Name |
(2,6-difluoro-3-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRQWTCBDHWVGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382449 | |
Record name | 2,6-Difluoro-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluoro-3-methoxyphenylboronic acid | |
CAS RN |
870779-02-5 | |
Record name | 2,6-Difluoro-3-methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-3-methoxybenzeneboronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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